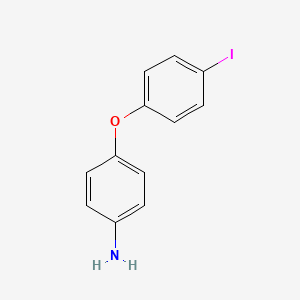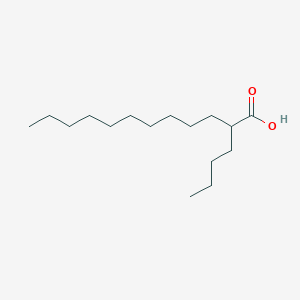
2-(trimethylstannyl)thiazole
Descripción general
Descripción
2-(trimethylstannyl)thiazole is an organotin compound that features a thiazole ring substituted with a trimethylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trimethylstannyl)thiazole typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-thiazole with trimethylstannyl lithium (Me3SnLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:
2-Bromo-1,3-thiazole+Me3SnLi→this compound+LiBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(trimethylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Stille coupling, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a halogenated thiazole derivative, while oxidation can produce various oxidized thiazole compounds.
Aplicaciones Científicas De Investigación
2-(trimethylstannyl)thiazole has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a precursor in the synthesis of biologically active compounds for medicinal chemistry research.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(trimethylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions or as a reactive site in coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trimethylsilyl)-1,3-thiazole
- 2-(Trimethylgermyl)-1,3-thiazole
- 2-(Trimethylplumbyl)-1,3-thiazole
Uniqueness
2-(trimethylstannyl)thiazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it suitable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
86108-58-9 |
|---|---|
Fórmula molecular |
C6H11NSSn |
Peso molecular |
247.94 g/mol |
Nombre IUPAC |
trimethyl(1,3-thiazol-2-yl)stannane |
InChI |
InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h1-2H;3*1H3; |
Clave InChI |
DZJXLMSJAUYLCS-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=NC=CS1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrole-2-carbonitrile, 1-[4-(bromomethyl)phenyl]-](/img/structure/B8744674.png)




![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol](/img/structure/B8744709.png)






![4-[(Diethylamino)methyl]aniline dihydrochloride](/img/structure/B8744755.png)

